molecular formula C18H20BrNO4S2 B3729958 3-[(4-bromophenyl)sulfonyl]-N-cyclohexylbenzenesulfonamide

3-[(4-bromophenyl)sulfonyl]-N-cyclohexylbenzenesulfonamide

Cat. No. B3729958
M. Wt: 458.4 g/mol
InChI Key: JKQYMVAODVDLFK-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which is a class of organic compounds containing a sulfonyl functional group attached to two other carbon atoms . Sulfonamides are known for their antibacterial properties and are used in a variety of drugs .


Synthesis Analysis

While specific synthesis methods for this compound were not found, sulfonamides are typically synthesized through the reaction of a sulfonyl chloride with ammonia or an amine . The exact method would depend on the specific structures of the reactants and the desired product .


Chemical Reactions Analysis

Sulfonamides, in general, can undergo a variety of reactions, including hydrolysis, oxidation, and reduction . The presence of the bromophenyl group may also allow for reactions such as electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its exact structure. Sulfonamides are typically solid at room temperature and are often soluble in organic solvents .

Mechanism of Action

While the specific mechanism of action for this compound is not known, many sulfonamides act as inhibitors of bacterial enzymes, preventing the bacteria from synthesizing essential nutrients .

Safety and Hazards

As with any chemical compound, handling should be done with appropriate safety measures. While specific safety data for this compound is not available, many sulfonamides can cause allergic reactions in some individuals .

Future Directions

The potential applications of this compound would depend on its specific properties. Sulfonamides have been widely studied for their antibacterial properties, and modifications to the basic sulfonamide structure can result in compounds with different or improved properties .

properties

IUPAC Name

3-(4-bromophenyl)sulfonyl-N-cyclohexylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrNO4S2/c19-14-9-11-16(12-10-14)25(21,22)17-7-4-8-18(13-17)26(23,24)20-15-5-2-1-3-6-15/h4,7-13,15,20H,1-3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQYMVAODVDLFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-bromophenyl)sulfonyl-N-cyclohexylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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